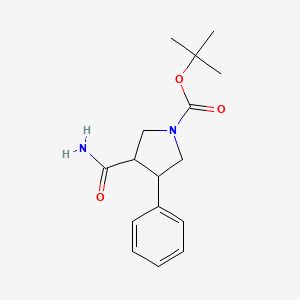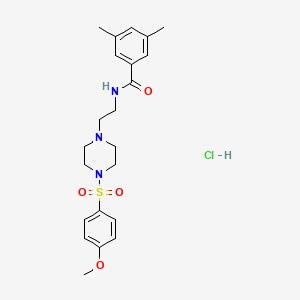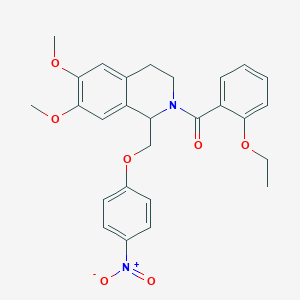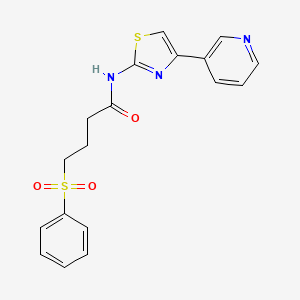
4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic compound characterized by the presence of multiple functional groups. Its structure includes a tetrahydroquinoline moiety, phenylsulfonyl group, and a benzenesulfonamide, making it a compound of interest in various fields of research.
Mecanismo De Acción
Target of Action
It is known that many benzenesulfonyl derivatives have shown significant biological activities . They are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It is known that benzenesulfonyl derivatives can interact with their targets and cause significant changes . The molecule is twisted at the sulfonamide group, which might influence its interaction with its targets .
Biochemical Pathways
It is known that benzenesulfonyl derivatives can affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
It is known that the compound is very stable and slightly more soluble than some other benzenesulfonyl derivatives in most organic solvents compatible with microbiological assays .
Result of Action
It is known that benzenesulfonyl derivatives can cause an increase of reactive oxygen species (ros) in strains treated with them .
Action Environment
It is known that the stability and solubility of benzenesulfonyl derivatives can be influenced by the properties of the solvents used in microbiological assays .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves a multi-step process:
Formation of 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline: : This initial step might involve the cyclization of an appropriate amine with an aromatic aldehyde in the presence of a reducing agent.
Sulfonamide Formation: : The final step includes the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound follows similar routes but often with optimized conditions for scalability and efficiency. Batch processes or continuous flow methods might be employed, using catalysts and solvents to improve yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide undergoes several types of chemical reactions:
Substitution Reactions: : Due to the presence of the chloro group, nucleophilic substitution can occur, leading to the formation of various derivatives.
Reductions and Oxidations: : The tetrahydroquinoline moiety can be oxidized or reduced under specific conditions.
Coupling Reactions: : The benzenesulfonamide moiety can participate in coupling reactions, potentially forming new bonds with other aromatic systems.
Common Reagents and Conditions
Nucleophiles: : Amines, thiols, or alcohols for substitution reactions.
Oxidizing Agents: : Such as potassium permanganate for oxidation.
Reducing Agents: : Like lithium aluminum hydride for reduction.
Bases: : Typically used in sulfonamide formation, including pyridine or triethylamine.
Major Products
Substituted Derivatives: : Depending on the nucleophile used, a variety of substituted derivatives can be formed.
Oxidized/Reduced Forms: : Different oxidation states of the tetrahydroquinoline ring.
Aplicaciones Científicas De Investigación
4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is used in multiple domains of scientific research:
Chemistry: : As an intermediate in the synthesis of more complex organic molecules.
Medicine: : Investigated for its possible anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: : Used in the development of novel materials with specific electronic properties.
Comparación Con Compuestos Similares
When compared with similar compounds, 4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide stands out due to its unique combination of functional groups. Similar compounds include:
N-sulfonylated tetrahydroquinolines: : Differing in their substituents on the quinoline or sulfonyl groups.
Chlorinated benzenesulfonamides: : Lacking the tetrahydroquinoline moiety.
Phenylsulfonyl derivatives: : Without the chloro substitution or benzenesulfonamide structure.
Propiedades
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S2/c22-17-8-11-19(12-9-17)29(25,26)23-18-10-13-21-16(15-18)5-4-14-24(21)30(27,28)20-6-2-1-3-7-20/h1-3,6-13,15,23H,4-5,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCMIFCXHDPBDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(dimethylsulfamoyl)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2365511.png)
![3-benzylsulfonyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)propanamide](/img/structure/B2365514.png)
![8-[(Dibenzylamino)methyl]-7-hexadecyl-1,3-dimethylpurine-2,6-dione](/img/new.no-structure.jpg)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide](/img/structure/B2365517.png)


![benzo[d]thiazol-2-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2365521.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2365523.png)
![4-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline](/img/structure/B2365524.png)
![3-(4-chlorophenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2365525.png)

![N-(2,4-dimethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2365529.png)

![2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2365533.png)
